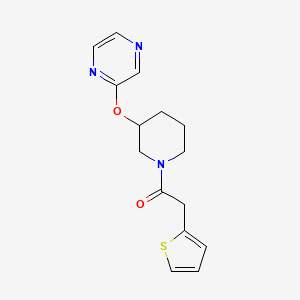

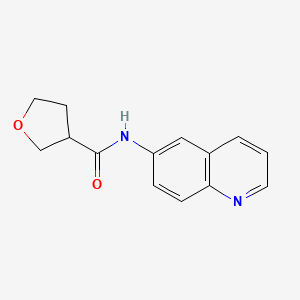

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide, commonly known as DMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPO is a stable nitroxide radical that has been used as a spin trap for detecting and characterizing free radicals and reactive oxygen species (ROS) in biological systems.

Scientific Research Applications

Catalytic Applications

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide and related compounds have been explored for their catalytic properties. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism involves the formation of N-acyl intermediates, which are then attacked by the nucleophilic substrate to release the acylation product and regenerate the catalyst (Liu, Ma, Liu, & Wang, 2014).

Supramolecular Chemistry

In the realm of supramolecular chemistry, compounds containing the oxalamide moiety, such as N,N'-bis(4-pyridylmethyl)oxalamide, have been studied for their ability to form hydrogen-bonded supramolecular networks. These networks are constructed through intermolecular N-H...N and C-H...O hydrogen bonds, creating extended structures with potential applications in molecular recognition and self-assembly processes (Lee, 2010).

Organic Synthesis

The compound and its derivatives have been utilized in organic synthesis, particularly in the creation of heterocyclic compounds. For example, enaminonitriles have been employed as key intermediates for synthesizing various pyrazole, pyridine, and pyrimidine derivatives with potential biological activities (Fadda, Etman, El-Seidy, & Elattar, 2012).

Molecular Structure and Interaction Studies

Investigations into the molecular structures and intermolecular interactions of compounds like N,N'-diphenylisophthalamide and related oxalamide derivatives have provided insights into the factors influencing molecular conformation and packing in crystals. Such studies are crucial for understanding the material properties and designing molecules with desired physical and chemical characteristics (Malone et al., 1997).

Spectroscopic and Photophysical Properties

Research on compounds like 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine has explored their spectral characteristics and photophysical properties across different solvents and pH conditions. Understanding these properties is fundamental for applications in fluorescent probes, sensors, and optoelectronic devices (Mishra & Krishnamoorthy, 2012).

Mechanism of Action

Target of Action

The primary target of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(pyridin-3-yl)oxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an attractive target for cancer therapeutics .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells .

Result of Action

The result of the compound’s action is the inhibition of cell cycle progression, leading to cell cycle arrest . This can prevent the replication of cancer cells, potentially leading to their death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other molecules can influence the compound’s interaction with its target .

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-21(2)14-7-5-12(6-8-14)15(22)11-19-16(23)17(24)20-13-4-3-9-18-10-13/h3-10,15,22H,11H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWSXOIRGKQVMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CN=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzenesulfonyl)-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2869582.png)

![N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2869584.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2869586.png)

![2-{[5-(4-methylphenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2869590.png)

![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2869591.png)

![2-(3-fluorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2869592.png)

![2-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,3,4-thiadiazole](/img/structure/B2869594.png)